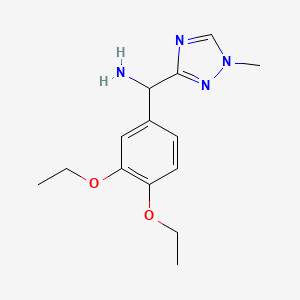
4-Acetyl-N-methyl-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyl-N-methyl-1H-pyrrole-2-carboxamide is a chemical compound with the molecular formula C8H10N2O2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-N-methyl-1H-pyrrole-2-carboxamide can be achieved through several methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic amounts of iron (III) chloride in water allows for the synthesis of N-substituted pyrroles under mild conditions . This method is both practical and economical, making it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Acetyl-N-methyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
4-Acetyl-N-methyl-1H-pyrrole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 4-Acetyl-N-methyl-1H-pyrrole-2-carboxamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds with these targets, inhibiting their activity. This interaction is crucial for its potential therapeutic effects, as it can modulate biological pathways involved in disease processes .
Comparación Con Compuestos Similares
Similar Compounds
Indole-2-carboxamide: Similar in structure but contains an indole ring instead of a pyrrole ring.
Pyrrole-2-carboxamide: Lacks the acetyl and N-methyl groups present in 4-Acetyl-N-methyl-1H-pyrrole-2-carboxamide.
N-methylpyrrole-2-carboxamide: Similar but without the acetyl group.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of both acetyl and N-methyl groups enhances its ability to interact with various molecular targets, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C8H10N2O2 |
|---|---|
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
4-acetyl-N-methyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C8H10N2O2/c1-5(11)6-3-7(10-4-6)8(12)9-2/h3-4,10H,1-2H3,(H,9,12) |
Clave InChI |
VXGMMMSTEYVTFT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CNC(=C1)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11782685.png)
![2,6-Dimethyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11782688.png)
![Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11782696.png)



![6-Chloro-2-methyloxazolo[4,5-b]pyridine](/img/structure/B11782725.png)

![4-Phenyl-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11782732.png)



![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B11782750.png)
